molecular formula C11H16N2 B093098 PYRAZOLE,5-(2-METHYL-2,3-BUTADIENYL)-1,3,4-TRIMETHYL- CAS No. 17512-08-2

PYRAZOLE,5-(2-METHYL-2,3-BUTADIENYL)-1,3,4-TRIMETHYL-

Cat. No.: B093098
CAS No.: 17512-08-2
M. Wt: 176.26 g/mol
InChI Key: FXOTWDYPDWRMSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PYRAZOLE,5-(2-METHYL-2,3-BUTADIENYL)-1,3,4-TRIMETHYL- is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique substitution pattern, which includes a 2-methyl-2,3-butadienyl group and three methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-diketones or their equivalents. For PYRAZOLE,5-(2-METHYL-2,3-BUTADIENYL)-1,3,4-TRIMETHYL-, a possible synthetic route could involve the condensation of a suitable hydrazine with a diketone precursor that has the desired substitution pattern. Reaction conditions may include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures.

Industrial Production Methods

Industrial production of pyrazole derivatives often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors, automated systems for precise control of reaction conditions, and purification steps such as crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Pyrazole derivatives can undergo various chemical reactions, including:

    Oxidation: Pyrazoles can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction of pyrazoles can lead to the formation of dihydropyrazoles or pyrazolines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction could produce pyrazolines.

Scientific Research Applications

Chemistry

Pyrazole derivatives are widely used in organic synthesis as building blocks for more complex molecules. They serve as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Biology and Medicine

In medicinal chemistry, pyrazole derivatives exhibit a range of biological activities, including anti-inflammatory, analgesic, antipyretic, and antimicrobial properties. They are investigated for their potential as therapeutic agents in various diseases.

Industry

In the industrial sector, pyrazole compounds are used as corrosion inhibitors, stabilizers for polymers, and additives in lubricants.

Mechanism of Action

The mechanism of action of pyrazole derivatives depends on their specific biological activity. For example, anti-inflammatory pyrazoles may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins. The molecular targets and pathways involved vary based on the compound’s structure and intended use.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole: The parent compound with no substitutions.

    1,3,4-Trimethylpyrazole: A simpler derivative with three methyl groups.

    5-(2-Methyl-2,3-butadienyl)pyrazole: A derivative with the butadienyl group but without the additional methyl groups.

Uniqueness

PYRAZOLE,5-(2-METHYL-2,3-BUTADIENYL)-1,3,4-TRIMETHYL- is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrazole derivatives. The presence of the butadienyl group and multiple methyl groups can influence its reactivity, stability, and interactions with biological targets.

Properties

CAS No.

17512-08-2

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

InChI

InChI=1S/C11H16N2/c1-6-8(2)7-11-9(3)10(4)12-13(11)5/h1,7H2,2-5H3

InChI Key

FXOTWDYPDWRMSA-UHFFFAOYSA-N

SMILES

CC1=C(N(N=C1C)C)CC(=C=C)C

Canonical SMILES

CC1=C(N(N=C1C)C)CC(=C=C)C

Synonyms

Pyrazole, 5-(2-methyl-2,3-butadienyl)-1,3,4-trimethyl-,

Origin of Product

United States

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